molecular formula C20H22N4O3S2 B2707386 5-[3-(morpholine-4-sulfonyl)phenyl]-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol CAS No. 519150-57-3

5-[3-(morpholine-4-sulfonyl)phenyl]-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2707386
CAS No.: 519150-57-3
M. Wt: 430.54
InChI Key: ZBWNJENRSLIBSV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(3-morpholin-4-ylsulfonylphenyl)-4-(1-phenylethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-15(16-6-3-2-4-7-16)24-19(21-22-20(24)28)17-8-5-9-18(14-17)29(25,26)23-10-12-27-13-11-23/h2-9,14-15H,10-13H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWNJENRSLIBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=NNC2=S)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(morpholine-4-sulfonyl)phenyl]-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Morpholine Sulfonyl Group: The morpholine sulfonyl group can be introduced through a sulfonation reaction using morpholine and a sulfonating agent such as chlorosulfonic acid.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached via a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[3-(morpholine-4-sulfonyl)phenyl]-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Electrophilic reagents like halogens, and nucleophilic reagents like amines or thiols.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is C20H22N4O3S2C_{20}H_{22}N_{4}O_{3}S_{2}, with a molecular weight of approximately 430.54 g/mol. The compound features a triazole ring, which is known for its biological activity, particularly in antifungal and antimicrobial applications.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. A study published in the Istanbul Journal of Pharmacy reported on the synthesis of various 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, which demonstrated promising antimicrobial activities against bacteria and fungi. The study highlighted the importance of structural modifications in enhancing the efficacy of these compounds against resistant strains of pathogens .

Key Findings:

  • Compounds were synthesized and characterized using FTIR and NMR spectroscopy.
  • Antimicrobial activity was assessed through agar-well diffusion methods.
  • Several derivatives showed notable inhibition zones against Escherichia coli and Candida albicans.

Fungicides

Triazole compounds have been widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The compound may also serve as a potential fungicide, given the structural similarities to other known triazole fungicides. Research into related compounds has shown effectiveness against various plant pathogens, suggesting that this compound could be explored for similar applications.

Synthesis and Characterization

A comprehensive study focused on synthesizing novel triazole derivatives including the compound discussed. The synthesis involved multiple steps:

  • Formation of Triazole Ring: The initial step involved cyclization reactions that produced the triazole nucleus.
  • Functionalization: Subsequent reactions introduced various substituents that enhanced biological activity.
  • Characterization Techniques: The synthesized compounds were characterized using techniques such as melting point determination, FTIR, 1H-NMR, and elemental analysis .

Antifungal Efficacy

In another case study, researchers evaluated the antifungal properties of synthesized triazole derivatives against Candida species. The results indicated that certain modifications to the triazole structure significantly increased antifungal potency, which could be beneficial for developing new antifungal agents .

Mechanism of Action

The mechanism of action of 5-[3-(morpholine-4-sulfonyl)phenyl]-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and sulfonyl group play crucial roles in these interactions, contributing to the compound’s specificity and potency.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Ring

Compound 1 : 5-[3-(Morpholine-4-sulfonyl)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
  • Key Differences :
    • Substituent at Position 4 : Prop-2-en-1-yl (allyl) instead of 1-phenylethyl.
    • Molecular Weight : 366.5 g/mol (vs. 430.54 g/mol).
    • Lipophilicity (LogD) : ~7.5 (calculated), indicating higher hydrophobicity than the target compound .
  • Implications: Reduced steric bulk may enhance membrane permeability but decrease target specificity.
Compound 2 : 4-Cyclopentyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol
  • Key Differences: Substituent at Position 4: Cyclopentyl (aliphatic, bulky). Molecular Weight: Not specified, but cyclopentyl increases steric hindrance.
  • Implications: Enhanced rigidity may improve binding to hydrophobic pockets in enzymes. Potential for altered pharmacokinetics due to reduced solubility .
Compound 3 : 4-(2,2-Dimethoxyethyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol
  • Key Differences :
    • Substituent at Position 4 : 2,2-Dimethoxyethyl (polar, oxygen-rich).
    • Molecular Formula : More complex (additional oxygen atoms).
  • Implications :
    • Increased hydrophilicity improves aqueous solubility.
    • Methoxy groups may confer metabolic stability .

Variations in the Aromatic Sulfonyl Group

Compound 4 : 4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thione
  • Key Differences :
    • Position 5 Substituent : Phenylsulfonylphenyl (electron-withdrawing) vs. morpholine sulfonyl.
    • Fluorine Substitution : 2,4-Difluorophenyl at position 3.
  • Phenylsulfonyl lacks morpholine’s hydrogen-bonding capacity, reducing solubility .

Biological Activity

5-[3-(Morpholine-4-sulfonyl)phenyl]-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 519150-57-3) is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties based on recent research findings.

The molecular formula of the compound is C20H22N4O3S2C_{20}H_{22}N_{4}O_{3}S_{2}, with a molecular weight of 430.54 g/mol. Its structure includes a triazole ring and a morpholine sulfonyl group, which are pivotal in its biological activity.

PropertyValue
Molecular FormulaC20H22N4O3S2
Molecular Weight430.54 g/mol
CAS Number519150-57-3
Boiling PointNot specified
PurityNot specified

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. A study focused on various triazole compounds demonstrated that modifications at specific positions on the triazole ring can enhance their antibacterial efficacy against both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : Triazoles typically inhibit bacterial cell wall synthesis and disrupt membrane integrity. The presence of the morpholine sulfonyl group may enhance these mechanisms by increasing solubility and bioavailability in bacterial environments.
  • Case Studies :
    • A derivative similar to this compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 0.12 to 1.95 µg/mL, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin .
    • In another study, compounds with similar structural features demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those for vancomycin .

Antifungal Activity

Triazole compounds are also recognized for their antifungal properties, particularly in inhibiting the growth of pathogenic fungi.

  • Research Findings : The compound's structure suggests potential effectiveness against fungi by inhibiting sterol synthesis in fungal cell membranes.
    • A related study found that triazole derivatives exhibited antifungal activity against Candida albicans and Aspergillus niger, with effective concentrations comparable to established antifungal agents .

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of triazole derivatives.

  • Mechanism of Action : The anticancer effects are attributed to the ability of triazoles to induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.
  • Case Studies :
    • A study evaluated a series of triazole compounds against human cancer cell lines, revealing that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity against breast and lung cancer cells .
    • Another investigation reported that compounds with similar structures successfully inhibited tumor growth in vivo models, suggesting their potential as therapeutic agents in cancer treatment .

Q & A

Q. What are the standard synthetic methodologies for preparing 5-[3-(morpholine-4-sulfonyl)phenyl]-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol?

The compound is typically synthesized via alkylation of thiol precursors using halogenated alkanes under microwave-assisted conditions or nucleophilic addition in alcoholic HCl media. Purification is achieved via silica gel column chromatography with ethyl acetate/hexane solvent systems, yielding products with 64–83% efficiency depending on substituents .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : For confirming hydrogen/carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, morpholine sulfonyl groups at δ 3.6–3.8 ppm) .
  • IR spectroscopy : To identify thiol (-SH) stretches (2500–2600 cm⁻¹) and sulfonyl (S=O) vibrations (1150–1350 cm⁻¹) .
  • LC-MS/HRMS : For molecular ion validation (e.g., [M+H]⁺ peaks matching theoretical masses) .
  • Elemental analysis : To confirm purity (>95% C, H, N, S content) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this triazole-thiol derivative?

Optimization strategies include:

  • Solvent selection : Ethyl acetate/hexane mixtures improve crystallization .
  • Microwave parameters : Adjusting irradiation time (5–15 min) and temperature (60–100°C) enhances reaction efficiency .
  • Substituent tuning : Bulky electron-withdrawing groups (e.g., trifluoromethoxy) increase yields up to 83% .

Q. What strategies resolve discrepancies in biological activity data across studies?

Discrepancies are addressed via:

  • Structure-activity relationship (SAR) analysis : Methyl substituents at the 4-position enhance antitumor activity (8.27% increase), while ethyl/phenyl groups reduce efficacy .
  • Dose-response profiling : Testing compounds at 10–100 µM concentrations identifies optimal activity windows .
  • Computational validation : PASS Online® predicts antimicrobial/antifungal targets, while molecular docking validates binding affinities (e.g., ΔG = -8.2 kcal/mol for fluconazole-like activity) .

Q. How effective is molecular docking in predicting the pharmacodynamic profile of this compound?

Docking studies (e.g., AutoDock Vina) compare binding modes to known targets (e.g., fungal CYP51 or bacterial dihydrofolate reductase). ADME analysis predicts logP (2.1–3.5) and bioavailability scores (>0.55), correlating with in vitro IC₅₀ values (e.g., 12.5 µg/mL against Candida albicans) .

Q. What in vitro models evaluate its antitumor efficacy?

  • MTT assay : Measures antiproliferative activity in cancer cell lines (e.g., 22.88% inhibition in murine models for derivative IIj) .
  • In vivo tumor xenografts : Assess tumor volume reduction (e.g., 30–50% suppression at 50 mg/kg doses) .

Q. How is the antioxidant potential of derivatives assessed against standard agents?

  • DPPH/ABTS assays : Quantify radical scavenging (e.g., EC₅₀ = 45 µM vs. BHA EC₅₀ = 75 µM) .
  • FRAP analysis : Measures Fe³⁺ reduction capacity (e.g., 1200 µmol Fe²⁺/g for methoxy-substituted derivatives) .

Q. What structural modifications enhance antimicrobial activity?

  • Fluorobenzylidene/nitro groups : Increase activity against Staphylococcus aureus (MIC = 6.25 µg/mL) .
  • Thiophene-methyl substituents : Improve antifungal efficacy (e.g., 4-fluorobenzylidene derivatives surpass fluconazole) .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate biological results using orthogonal assays (e.g., broth microdilution + time-kill kinetics for antimicrobial studies) .
  • Experimental Design : Use fractional factorial designs to screen multiple substituents and reaction conditions efficiently .

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